molecular formula C21H18FN5O3 B2763732 N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251697-19-4

N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2763732
CAS RN: 1251697-19-4
M. Wt: 407.405
InChI Key: QMKOIBSBIDXGEP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
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Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

Molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, akin to the given compound, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These probes, including derivatives with ether-linked substituents, have been synthesized for various applications, including fluorescence imaging and positron emission tomography (PET) tracing. The functionalization of these molecules allows for their use in studying receptor-ligand interactions in biological systems (Kumar et al., 2011).

Antibacterial Agents

Novel oxazolidinone antibacterial agents, sharing a similar structural motif with the target compound, demonstrate a broad spectrum of activity against various bacterial pathogens. These compounds, including U-100592 and U-100766, have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus species, and Mycobacterium tuberculosis, highlighting the potential application of related compounds in developing new antibacterial therapies (Zurenko et al., 1996).

Anticancer and Antimicrobial Activities

Compounds with a triazolo[4,3-a]pyrazine core have been explored for their anticancer and antimicrobial activities. For instance, derivatives synthesized from phthalic anhydride have shown inhibition activity against the HCT 116 cancer cell line and demonstrated antimicrobial effects, suggesting that modifications of the triazolo[4,3-a]pyrazine scaffold could lead to potent bioactive agents with applications in cancer therapy and infection control (Kumar et al., 2019).

Antioxidant Activity

The antioxidant properties of triazolo-thiadiazoles derivatives indicate the potential for compounds with similar structures to act as effective antioxidants. These properties are crucial for developing therapeutic agents that can mitigate oxidative stress-related pathologies (Sunil et al., 2010).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-13-7-8-15(11-16(13)22)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKOIBSBIDXGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

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